![molecular formula C8H5NO2 B095037 1-Ethynyl-2-nitrobenzene CAS No. 16433-96-8](/img/structure/B95037.png)
1-Ethynyl-2-nitrobenzene
Overview
Description
1-Ethynyl-2-nitrobenzene is a chemical compound with the linear formula HC≡CC6H4NO2 . It has a molecular weight of 147.13 .
Molecular Structure Analysis
The single crystal X-ray structures of 2-nitrophenylacetylene, 1, and 4,5-dimethyl-2-nitrophenylacetylene, 2, are presented. In both structures, the nitro moiety is essentially coplanar with the benzene ring and interacts with the proximal alkyne which is slightly distorted .Scientific Research Applications
Chemical Synthesis
1-Ethynyl-2-nitrobenzene is often used in chemical synthesis . Its unique structure allows it to participate in various reactions, contributing to the synthesis of complex molecules.
Investigation of Alkyne-Nitro Hydrogen Bonding
The compound has been used in research to investigate the C–H···O alkyne-nitro hydrogen bonding . This research can provide valuable insights into the nature of chemical bonding and molecular structure.
Study of Intramolecular Interactions
1-Ethynyl-2-nitrobenzene has been used to study strong nitro-alkyne intramolecular O···C interactions . Understanding these interactions can help in the design of new molecules with desired properties.
Research on Reactivity of Alkynes
The compound has been used to study the reactivity of alkynes, particularly in the presence of a proximal nitro moiety . This research can contribute to the development of new synthetic methods.
Solvent in Electromembrane Extractions (EMEs)
1-Ethynyl-2-nitrobenzene may be used as a solvent to compose the supported liquid membrane (SLM) for use in electromembrane extractions (EMEs) . EMEs are a type of sample preparation technique used in analytical chemistry.
Mechanism of Action
Target of Action
The primary target of 1-Ethynyl-2-nitrobenzene is the benzene ring in organic compounds. The benzene ring is a key component of many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
1-Ethynyl-2-nitrobenzene interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by 1-Ethynyl-2-nitrobenzene involve the transformation of nitrophenylacetylenes. The compound plays a role in the reduction of ortho-nitrophenylacetylenes, leading to the formation of ortho-aminoacetophenones . This suggests an activating role for the proximal nitro moiety .
Pharmacokinetics
The compound’s molecular weight of 14713 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of 1-Ethynyl-2-nitrobenzene’s action are primarily related to its interaction with the benzene ring. The compound’s electrophilic aromatic substitution can lead to the formation of new compounds, such as ortho-aminoacetophenones .
properties
IUPAC Name |
1-ethynyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAGYANFBMIHFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363458 | |
Record name | 1-Ethynyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-2-nitrobenzene | |
CAS RN |
16433-96-8 | |
Record name | 1-Ethynyl-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16433-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethynyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Nitrophenylacetylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What unique structural features were observed in the crystal structures of 1-Ethynyl-2-nitrobenzene derivatives with varying alkoxy chain lengths?
A: Research revealed a fascinating diversity in the crystal structures of 1-Ethynyl-2-nitrobenzene derivatives with different alkoxy chain lengths []. For instance, the dipropoxy derivative displayed planar hexamers formed by bifurcated alkoxy sp-C-H...O,O' interactions []. In contrast, the dipentoxy derivative formed ribbons alternately connected by self-complementary sp-C-H...O2N and sp2-C-H...O2N interactions []. This highlights the subtle interplay between intermolecular hydrogen bonding and alkyl chain length in influencing the crystal packing of these compounds.
Q2: Can 1-Ethynyl-2-nitrobenzene derivatives be used to synthesize other valuable compounds?
A: Yes, 1-Ethynyl-2-nitrobenzene derivatives serve as valuable precursors in organic synthesis []. For example, they can undergo a one-pot hydration and reduction reaction to yield 2′-aminoacetophenones []. This transformation highlights the synthetic utility of 1-Ethynyl-2-nitrobenzenes in accessing important structural motifs found in various biologically active molecules.
Q3: Does the presence of the ethynyl group in 1-Ethynyl-2-nitrobenzene influence its reactivity?
A: The ethynyl group in 1-Ethynyl-2-nitrobenzene plays a crucial role in its reactivity, particularly in hydration reactions []. Studies show that the presence of the ethynyl group, along with the nitro group, enhances the rate of hydration compared to similar compounds lacking these functionalities []. This difference in reactivity is attributed to the unique electronic properties and potential for hydrogen bonding interactions conferred by the ethynyl and nitro groups.
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